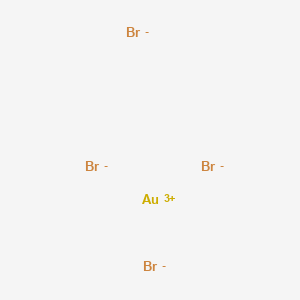
tetrabromoaurate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique coordination chemistry and its applications in various fields, including catalysis and materials science.
準備方法
Gold(3+) tetrabromide can be synthesized through several methods:
Direct Bromination: The most common method involves heating gold with excess liquid bromine at 140°C[ 2 \text{Au} + 3 \text{Br}_2 \rightarrow \text{Au}_2\text{Br}_6 ]
化学反応の分析
Gold(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation and Reduction: Gold(III) compounds can be reduced to gold(I) or elemental gold. For example, gold(3+) tetrabromide can be reduced by reducing agents like hydrazine.
Substitution Reactions: It can participate in substitution reactions where bromide ions are replaced by other ligands. For instance, reacting with tetrahydrothiophene forms a stable adduct.
Formation of Complexes: Gold(3+) tetrabromide forms a variety of four-coordinate adducts, such as AuBr3·H2O.
科学的研究の応用
Gold(3+) tetrabromide has several scientific research applications:
Materials Science: It is used in the synthesis of gold nanoparticles, which have applications in electronics, photonics, and as catalysts.
Biomedical Applications: Gold nanoparticles derived from gold(3+) tetrabromide are used in bioimaging, biosensing, anticancer therapy, drug delivery, and antimicrobial activity.
作用機序
The mechanism of action of gold(3+) tetrabromide, particularly in its applications in catalysis and medicine, involves its ability to form stable complexes with various ligands. In biomedical applications, gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS). They can also elicit biochemical hallmarks of immunogenic cell death (ICD) .
類似化合物との比較
Gold(3+) tetrabromide can be compared with other gold(III) trihalides, such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(3+) tetrabromide, it forms dimeric structures and exhibits square planar coordination.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has different bond lengths and coordination due to stronger π-back bonding with fluorine ligands.
These comparisons highlight the unique properties of gold(3+) tetrabromide, particularly its coordination chemistry and reactivity.
特性
CAS番号 |
14337-14-5 |
|---|---|
分子式 |
AuBr4- |
分子量 |
516.58 g/mol |
IUPAC名 |
gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
InChIキー |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
正規SMILES |
[Br-].[Br-].[Br-].[Br-].[Au+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
azanium](/img/structure/B12505067.png)
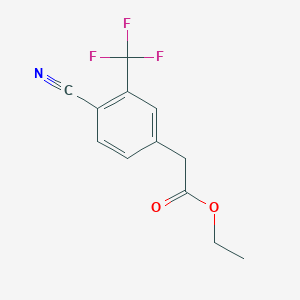
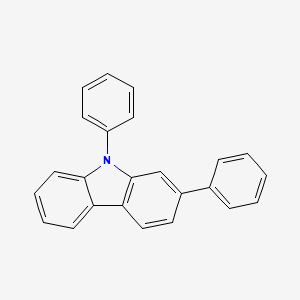
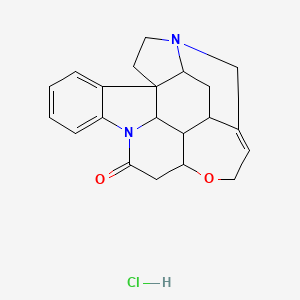
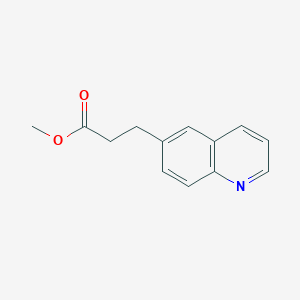

![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
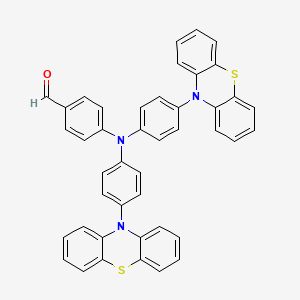
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
